molecular formula C25H20N2O3 B11553707 [1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl](phenyl)methanone

Cat. No.: B11553707
M. Wt: 396.4 g/mol
InChI Key: GCLJPKLHDJYKDA-UHFFFAOYSA-N
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Description

1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone: is a complex organic compound that features a unique structure combining a benzodioxole moiety with a beta-carboline framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the construction of the beta-carboline framework. The final step involves the coupling of these two moieties under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the beta-carboline framework, potentially converting it to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and beta-carboline rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules.

Medicine: In medicine, this compound is explored for its potential as an anticancer agent. Studies have shown that derivatives of this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis .

Industry: Industrial applications are less common, but the compound’s unique properties make it a candidate for specialized chemical processes and materials science research.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone involves its interaction with specific molecular targets. For instance, in cancer cells, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can also interact with various enzymes, modulating their activity and contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

  • 1-(1,3-Benzodioxol-5-yl)-1-pentanone
  • 1-(1,3-Benzodioxol-5-yl)-2-propanol
  • 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone)

Uniqueness: Compared to these similar compounds, 1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-ylmethanone stands out due to its beta-carboline framework, which imparts unique biological activities and chemical reactivity. This makes it a valuable compound for research in medicinal chemistry and drug development .

Properties

Molecular Formula

C25H20N2O3

Molecular Weight

396.4 g/mol

IUPAC Name

[1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-phenylmethanone

InChI

InChI=1S/C25H20N2O3/c28-25(16-6-2-1-3-7-16)27-13-12-19-18-8-4-5-9-20(18)26-23(19)24(27)17-10-11-21-22(14-17)30-15-29-21/h1-11,14,24,26H,12-13,15H2

InChI Key

GCLJPKLHDJYKDA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC5=C(C=C4)OCO5)C(=O)C6=CC=CC=C6

Origin of Product

United States

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